1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one
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Overview
Description
1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one is a complex organic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol under acidic conditions to form the benzothiazine ring. This intermediate is then reacted with ethanoyl chloride to introduce the ethanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells.
Comparison with Similar Compounds
- 1-[2-(4-Hydroxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one
- 1-[2-(4-Chlorophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one
- 1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one
Comparison: Compared to its analogs, 1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
823801-93-0 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-1,4-benzothiazin-4-yl]ethanone |
InChI |
InChI=1S/C17H15NO2S/c1-12(19)18-11-17(13-7-9-14(20-2)10-8-13)21-16-6-4-3-5-15(16)18/h3-11H,1-2H3 |
InChI Key |
KCUAYZFGJDAVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(SC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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